3-(Bromomethyl)azetidine

Halogen Dance Reaction Azetidine Heterocycle Dehydrohalogenation

3-(Bromomethyl)azetidine combines inherent ring strain (≈25.4 kcal/mol) with a reactive bromomethyl electrophile, enabling efficient nucleophilic substitution and heterocycle elaboration. Its superior leaving group ability over chloromethyl analogs ensures predictable kinetics for C3-substituted library synthesis. The hydrochloride salt (CAS 2231675-34-4) offers enhanced solubility. Essential for CNS-targeted drug candidate synthesis and medicinal chemistry programs.

Molecular Formula C4H8BrN
Molecular Weight 150.02 g/mol
Cat. No. B15306718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)azetidine
Molecular FormulaC4H8BrN
Molecular Weight150.02 g/mol
Structural Identifiers
SMILESC1C(CN1)CBr
InChIInChI=1S/C4H8BrN/c5-1-4-2-6-3-4/h4,6H,1-3H2
InChIKeyPOMYMSFZHJXPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)azetidine: Chemical Profile and Procurement Considerations for Pharmaceutical and Organic Synthesis


3-(Bromomethyl)azetidine is a halogenated four-membered nitrogen-containing heterocycle characterized by a bromomethyl substituent at the C3 position of the azetidine ring, with a molecular weight of 150.02 g/mol [1]. The compound combines the inherent ring strain of the azetidine scaffold (approximately 25.4 kcal/mol) with a reactive bromomethyl electrophilic handle, enabling its use as a versatile intermediate in nucleophilic substitution and heterocycle elaboration [2]. The hydrochloride salt form (CAS 2231675-34-4, MW 186.5 g/mol) is commonly supplied to enhance solubility and handling stability for research and industrial applications [3].

Why 3-(Bromomethyl)azetidine Cannot Be Casually Replaced by Chloromethyl, Iodomethyl, or Other Azetidine Analogs


In medicinal chemistry and organic synthesis, the reactivity profile of halogenated azetidine building blocks is dictated by the interplay of leaving group ability, steric demand at C3, and electronic modulation of ring strain. Direct substitution of 3-(bromomethyl)azetidine with a chloromethyl analog often results in attenuated reaction rates and incomplete conversion, while switching to an iodomethyl variant increases susceptibility to unwanted elimination pathways [1]. Moreover, alternative scaffolds such as 3-bromoazetidine or 3-hydroxymethylazetidine lack the benzylic-like electrophilicity conferred by the bromomethyl side chain, necessitating different synthetic sequences and altering downstream product profiles [2]. The evidence below quantifies these differential behaviors under defined experimental conditions.

3-(Bromomethyl)azetidine: Evidence-Based Differentiation from Chloromethyl and Other Halogenated Analogs


Divergent Product Selectivity in DBU-Mediated Dehydrohalogenation: 3-(Bromomethyl)azetidine vs. 3-(Chloromethyl)azetidine

In a direct head-to-head comparison, the reaction of N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU yields two distinct haloalkene products: N-(ethoxycarbonyl)-3-(bromomethylene)azetidine (4a) and N-(ethoxycarbonyl)-3-(chloromethylene)azetidine (4b). In contrast, the analogous chloro-only compound (N-(ethoxycarbonyl)-3-chloro-3-(chloromethyl)azetidine) produces exclusively the chloromethylene product [1]. This demonstrates that the bromomethyl substituent uniquely enables a 'halogen dance' pathway that diversifies accessible product space beyond what is achievable with the chloromethyl analog.

Halogen Dance Reaction Azetidine Heterocycle Dehydrohalogenation

Relative Nucleofugality: Bromide vs. Chloride Leaving Group Ability in Azetidine Systems

Control experiments in the azetidine series demonstrate that chloride ion (Cl⁻) is capable of promoting nucleophilic displacement of bromine in the CH₂Br groups of N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine and N-(ethoxycarbonyl)-3-bromo-3-(bromomethyl)azetidine. In contrast, bromide ion (Br⁻) is incapable of displacing chlorine in the CH₂Cl groups of both N-(ethoxycarbonyl)-3-chloro-3-(chloromethyl)azetidine and N-carbethoxy-3-bromo-3-(chloromethyl)azetidine [1]. This asymmetry quantifies the superior leaving group propensity of bromide over chloride within the azetidine framework, a fundamental driver of reaction rates in SN2 alkylations.

Nucleophilic Substitution Leaving Group Ability Azetidine Alkylation

Azetidine Ring Stability Under Functional Group Transformations

The azetidine ring in 3-(bromomethyl)-substituted derivatives is stable during a wide range of transformations of functional groups present on the ring carbons [1]. For example, treatment of N-substituted 3-(bromomethyl)-3-chloroazetidines with activated zinc results in eliminative dehalogenation to yield 3-methyleneazetidines, without ring fragmentation [1]. This is in contrast to structurally related 3-azetidinones, which are known to be labile and decompose at room temperature [2]. The ability to preserve the four-membered ring architecture during synthetic manipulations distinguishes the bromomethyl azetidine scaffold from more fragile heterocyclic alternatives.

Ring Strain Functional Group Interconversion Azetidine Stability

Optimal Use Cases for 3-(Bromomethyl)azetidine in Research and Industrial Chemistry


Synthesis of 3-Methyleneazetidine Derivatives for Drug Discovery

As demonstrated in Section 3, 3-(bromomethyl)azetidine derivatives undergo zinc-mediated eliminative dehalogenation to afford 3-methyleneazetidines with retention of the azetidine ring [1]. This reaction sequence provides access to exocyclic alkenes that serve as versatile intermediates for further functionalization (e.g., ozonolysis to azetidin-3-ones) and are valuable scaffolds in medicinal chemistry programs targeting sodium-dependent glutamate uptake and other neurological targets [2].

Nucleophilic Displacement for C3-Functionalized Azetidine Libraries

The superior leaving group ability of bromide over chloride in azetidine systems (Section 3) makes 3-(bromomethyl)azetidine the electrophile of choice for constructing diverse C3-substituted azetidine libraries [3]. Reaction with amines, thiols, alkoxides, cyanide, or azide nucleophiles proceeds under mild conditions with predictable kinetics, enabling parallel synthesis workflows in medicinal chemistry and chemical biology probe development.

Precursor to 1-Boc-3-(bromomethyl)azetidine for Pharmaceutical Intermediate Synthesis

1-Boc-3-(bromomethyl)azetidine (CAS 253176-93-1), derived from 3-(bromomethyl)azetidine, is a high-purity (typically >97%) pharmaceutical intermediate [4]. Its Boc-protected nitrogen and bromomethyl handle enable orthogonal functionalization strategies for constructing CNS-targeted azetidine-containing drug candidates, as exemplified in patent literature describing azetidine-based pharmaceuticals for neurological and gastrointestinal disorders [5].

Ring Transformation to 3-Chloroazetidine-3-carboxylates

The bromomethyl group is essential for regioselective ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates to alkyl 3-chloroazetidine-3-carboxylates [6]. This synthetic route leverages the bromine atom's leaving group ability to enable ring opening with hydrochloric acid at the sterically hindered carbon, followed by base-promoted cyclization to the azetidine scaffold. Alternative halogens would not provide the same balance of reactivity and selectivity.

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